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Abstract

This technical guide provides an in-depth overview of the physicochemical properties,
synthesis, and applications of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). A tripodal
aromatic amine, TAPOB is a critical building block in the field of materials science, particularly
in the synthesis of high-performance polymers such as hyperbranched polyimides and covalent
organic frameworks (COFs). This document consolidates key data on its physical and chemical
characteristics, details established experimental protocols for its synthesis, and visualizes the
synthetic pathways and its role in polymerization.

Physicochemical Properties

1,3,5-Tris(4-aminophenoxy)benzene is a white to pale yellow crystalline solid.[1] Its molecular
structure, featuring a central benzene ring connected to three aminophenoxy arms, provides a
unigue C3 symmetry that is leveraged in the creation of complex macromolecular architectures.
The presence of flexible ether linkages and reactive terminal amine groups defines its utility as
a versatile monomer.[2]

A summary of its key physicochemical properties is presented below. It should be noted that
there are discrepancies in the reported melting point values in the literature, which may be
attributable to different polymorphic forms or measurement conditions.
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Property Value Reference(s)
Molecular Formula C24H21N30s3 [1]

Molecular Weight 399.44 g/mol [1][2]

CAS Number 102852-92-6 [11[2]

4,4' 4"-(benzene-1,3,5-
IUPAC Name o . [3]
triyltris(oxy))trianiline

4-[3,5-bis(4-
Synonyms aminophenoxy)phenoxylaniline  [1]
, 135TAPOB

White to pale yellow crystalline
Appearance , [11[4]
solid or powder

Melting Point 88-90 °C [3]
Boiling Point 618.7 £ 55.0 °C (Predicted) [3]
Density 1.296 + 0.06 g/cm? (Predicted) [4]

Insoluble in water; Soluble in
B organic solvents such as
Solubility [4]
chloroform and

dimethylformamide (DMF).

INChI=1S/C24H21N303/c25-
16-1-7-19(8-2-16)28-22-13-
23(29-20-9-3-17(26)4-10-

InChl [1]
20)15-24(14-22)30-21-11-5-
18(27)6-12-21/h1-15H,25-
27H2

PAPDRIKTCIYHFI-
InChiKey [1][2]
UHFFFAOYSA-N

C1=CC(=CC=C1N)OC2=CC(=
SMILES CC(=C2)0C3=CC=C(C=C3)N)  [1]
OC4=CC=C(C=C4)N
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Spectral Properties

Detailed spectral data is crucial for the identification and characterization of 1,3,5-Tris(4-
aminophenoxy)benzene.

¢ H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic
region (typically 6 6.0-8.0 ppm). Signal overlap in the & 7.1-7.3 ppm regions for aromatic
protons is common. The amine protons (-NH2) often appear as a broad signal due to
dynamic exchange. Using deuterated dimethyl sulfoxide (DMSO-de) as a solvent can help in
resolving these exchangeable protons.[2]

e 13C NMR: A 3C NMR spectrum is available in the PubChem database (CID 21185049).[1]
The spectrum would show characteristic peaks for the aromatic carbons, with distinct signals
for carbons attached to oxygen, nitrogen, and hydrogen.

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands
corresponding to N-H stretching of the primary amine groups (typically around 3300-3500
cm~1), C-O-C stretching of the aryl ether linkages (around 1200-1250 cm~1), and C=C
stretching of the aromatic rings (around 1500-1600 cm~1).

Experimental Protocols

The most common and established method for synthesizing 1,3,5-Tris(4-
aminophenoxy)benzene is a two-step process.[2] This involves the formation of a nitro-
substituted intermediate via nucleophilic aromatic substitution, followed by the reduction of the
nitro groups to the desired triamine.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene
(Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction.[2]

» Reactants: Phloroglucinol and three equivalents of a p-halonitrobenzene, such as p-
fluoronitrobenzene or p-chloronitrobenzene.[2]

e Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide
(DMSO).
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e Base: A suitable base such as potassium carbonate (K2COs) or sodium hydride (NaH) is
used to deprotonate the hydroxyl groups of phloroglucinol, forming a more potent
nucleophile.

e Procedure (General):

o Phloroglucinol is dissolved in the chosen solvent in a reaction vessel equipped with a
stirrer and under an inert atmosphere (e.g., nitrogen or argon).

o The base is added portion-wise to the solution, and the mixture is stirred to allow for the
formation of the triphenoxide salt.

o Three equivalents of the p-halonitrobenzene are added to the reaction mixture.

o The mixture is heated (typical temperatures range from 80 to 150 °C) and stirred for
several hours until the reaction is complete (monitored by Thin Layer Chromatography,
TLC).

o Upon completion, the reaction mixture is cooled to room temperature and poured into
water to precipitate the crude product.

o The solid 1,3,5-Tris(4-nitrophenoxy)benzene is collected by filtration, washed with water
and a suitable organic solvent (e.g., ethanol or methanol) to remove impurities, and dried
under vacuum.

Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

The final step is the reduction of the three nitro groups on the intermediate to amino groups.[2]
e Reactants: 1,3,5-Tris(4-nitrophenoxy)benzene.
e Reducing Agent: Several methods can be employed:

o Tin(ll) Chloride: Stannous chloride (SnCl2) in the presence of concentrated hydrochloric
acid (HCI) is a classic and effective method for reducing aromatic nitro compounds.[2][5]

o Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a
hydrogen source like hydrazine hydrate (N2H4-H20) or hydrogen gas (Hz2).[2]
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e Solvent: Typically a solvent like ethanol, ethyl acetate, or a mixture containing the acid if
SnCI2/HCl is used.

e Procedure (General, using SnCl2/HCI):

o The intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, is suspended in a suitable solvent
(e.g., ethanal).

o A significant excess of SnCl2:2H20 is added, followed by the slow addition of concentrated
HCI.

o The reaction mixture is heated to reflux and stirred for several hours until the reduction is
complete (monitored by TLC).

o After cooling, the mixture is carefully neutralized with a strong base (e.g., concentrated
NaOH or KOH solution) to precipitate the free amine and dissolve the tin salts. The pH is
typically adjusted to be basic (pH 8-9).[5]

o The crude product is then extracted using an appropriate organic solvent (e.g., ethyl
acetate or dichloromethane).

o The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,
Na2S0a4 or MgSO0a4), and the solvent is removed under reduced pressure.

o The resulting solid is purified by recrystallization from a suitable solvent system to yield
pure 1,3,5-Tris(4-aminophenoxy)benzene.

Applications in Materials Science

The primary application of 1,3,5-Tris(4-aminophenoxy)benzene is as a multifunctional
monomer in the synthesis of advanced polymers.[2] Its tripodal structure is ideal for creating
highly cross-linked or branched three-dimensional networks.

Hyperbranched Polyimides

TAPOB serves as a Bs-type monomer that can react with A>-type monomers, such as various
aromatic dianhydrides, in a one-pot polycondensation reaction.[2]
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e Poly(amic acid) Formation: The amine groups of TAPOB react with the anhydride groups of a
dianhydride to form a soluble poly(amic acid) precursor.

 Imidization: This precursor is then converted to the final hyperbranched polyimide through
either thermal treatment or chemical dehydration.

The resulting hyperbranched polyimides are known for their high solubility in organic solvents,
low viscosity, and a high density of terminal functional groups, making them suitable for
applications in coatings and adhesives.[2]

Covalent Organic Frameworks (COFs)

TAPOB is used as a trigonal amine linker in the construction of 2D and 3D Covalent Organic
Frameworks. COFs are porous, crystalline materials with applications in gas storage,
separation, and catalysis. In a typical synthesis, TAPOB is condensed with a complementary
aldehyde linker (e.qg., a trialdehyde) via a Schiff base reaction to form a stable, porous network
with an imine linkage.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic processes
involving 1,3,5-Tris(4-aminophenoxy)benzene.
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Caption: Two-step synthesis of 1,3,5-Tris(4-aminophenoxy)benzene.
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Caption: Workflow for TAPOB in polymer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,3,5-Tris(4-
aminophenoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
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aminophenoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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